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Introduction to Sulfo-Cy7
Sulfo-Cyanine7 (Sulfo-Cy7) is a near-infrared (NIR) fluorescent dye that has become an

indispensable tool in a wide array of biological research and drug development applications.[1]

Its fluorescence emission in the 750-800 nm spectral window aligns with the "NIR window" of

biological tissues, a region characterized by minimal light absorption by endogenous

components like hemoglobin and water, and reduced tissue autofluorescence.[2] These

characteristics allow for deeper tissue penetration of light and a significantly improved signal-to-

background ratio, which is crucial for sensitive and clear detection of labeled molecules in deep

tissues and whole-animal models.[2]

The key feature of Sulfo-Cy7 is the presence of sulfonate groups, which impart excellent water

solubility.[1][3] This enhanced hydrophilicity is critical for labeling delicate proteins and peptides

that might be denatured by the organic co-solvents required for non-sulfonated cyanine dyes.

[4][5] Furthermore, the sulfonation reduces the tendency of the dye molecules to aggregate,

which can lead to fluorescence quenching.[5] Sulfo-Cy7 is known for its high photostability and

quantum yield, making it a robust choice for various fluorescence-based assays.[1][4]
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Core Properties of Sulfo-Cy7
The photophysical and chemical properties of Sulfo-Cy7 are pivotal to its utility in fluorescence

microscopy. These properties are summarized in the tables below.

Photophysical Properties

Property Value

Excitation Maximum (λex) ~750 nm[1][6]

Emission Maximum (λem) ~773 nm[1][6]

Molar Extinction Coefficient (ε) ~240,600 M⁻¹cm⁻¹[6]

Quantum Yield (Φ) ~0.24 - 0.36[6][7]

Stokes Shift ~23 nm[1]

Recommended Excitation Laser 750 nm[2]

Chemical Properties

Property Value

Solubility Good solubility in water, DMF, and DMSO[6][8]

Reactive Groups

Commonly available with N-hydroxysuccinimide

(NHS) ester for labeling primary amines,

maleimide for thiols, and azide or DBCO for

click chemistry.[4][9]

Storage Conditions

Store at -20°C in the dark, desiccated. Can be

transported at room temperature for up to 3

weeks.[4][6]

Key Applications
The exceptional properties of Sulfo-Cy7 make it suitable for a variety of advanced imaging

techniques:
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In Vivo Imaging: Its NIR emission allows for deep tissue imaging with minimal background

interference, making it ideal for tracking labeled cells, antibodies, or nanoparticles in small

animal models.[1][10]

Fluorescence Microscopy: Enables high-resolution imaging of cellular and tissue structures.

[1]

Flow Cytometry: Provides a distinct signal in the far-red spectrum for precise cell sorting and

analysis.[1]

Bioconjugation: Efficiently labels a wide range of biomolecules, including proteins,

antibodies, and nucleic acids, for subsequent use in various assays.[1]

Experimental Protocols
Here, we provide detailed protocols for common applications of Sulfo-Cy7.

Protocol 1: Conjugation of Sulfo-Cy7 NHS Ester to
Antibodies
This protocol outlines the covalent labeling of antibodies with Sulfo-Cy7 NHS ester, which

reacts with primary amines on the antibody.

Materials:

Antibody (purified, in an amine-free buffer like PBS)

Sulfo-Cy7 NHS Ester

Anhydrous Dimethylsulfoxide (DMSO)

Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.0[11]

Purification Column (e.g., Sephadex G-25 spin desalting column)[12]

Procedure:

Antibody Preparation:
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Ensure the antibody concentration is 2-10 mg/mL in an amine-free buffer.[11] If the buffer

contains primary amines (e.g., Tris), dialyze the antibody against PBS.

Adjust the pH of the antibody solution to 8.5–9.0 using the reaction buffer.[11]

Dye Preparation:

Immediately before use, dissolve the Sulfo-Cy7 NHS ester in anhydrous DMSO to create

a 10 mg/mL stock solution.[13]

Conjugation Reaction:

Slowly add a 10- to 20-fold molar excess of the dissolved Sulfo-Cy7 NHS ester to the

antibody solution while gently vortexing.[13]

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the

dark, with continuous gentle mixing.[2][13]

Purification:

Separate the Sulfo-Cy7-conjugated antibody from the unconjugated dye using a size-

exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g.,

PBS with 0.1% BSA).[13]

Collect the first colored fraction, which contains the labeled antibody.[13]

Characterization (Optional):

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm (for the antibody) and ~750 nm (for Sulfo-Cy7).

Storage:

Store the purified Sulfo-Cy7-conjugated antibody at 4°C in the dark. For long-term storage,

add glycerol to a final concentration of 50% and store at -20°C.[13]
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Figure 1: Workflow for Antibody Conjugation with Sulfo-Cy7 NHS Ester.

Protocol 2: Immunofluorescence Staining of Cultured
Cells
This protocol details the steps for staining fixed and permeabilized cells with a Sulfo-Cy7-

conjugated antibody.

Materials:

Cells grown on coverslips or in imaging-compatible plates
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Phosphate-buffered saline (PBS)

Fixation Solution: 4% paraformaldehyde (PFA) in PBS

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS

Sulfo-Cy7-conjugated primary or secondary antibody

Antifade mounting medium

Procedure:

Cell Preparation:

Rinse cells twice with PBS to remove culture medium.[14]

Fixation:

Incubate cells with 4% PFA in PBS for 15-20 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilization (for intracellular targets):

Incubate cells with permeabilization buffer for 10 minutes at room temperature.

Wash the cells three times with PBS.

Blocking:

Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce

non-specific antibody binding.[13]

Antibody Staining:

Dilute the Sulfo-Cy7-conjugated antibody to its optimal concentration in blocking buffer.
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Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight

at 4°C in a humidified chamber, protected from light.[13]

Washing:

Wash the cells three times with PBS for 5 minutes each.[13]

Mounting:

Invert the coverslip onto a drop of antifade mounting medium on a microscope slide.[13]

Seal the edges of the coverslip to prevent drying.

Imaging:

Image the slides using a fluorescence microscope equipped with appropriate filters for

Sulfo-Cy7 (Excitation: ~750 nm, Emission: ~780-850 nm).[13] Sulfo-Cy7 fluorescence is

not visible to the naked eye and requires a CCD camera for visualization.[3]
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Figure 2: Immunofluorescence Staining Workflow.

Protocol 3: In Vivo Fluorescence Imaging in Mice
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This protocol provides a general guideline for performing in vivo fluorescence imaging in mice

using a Sulfo-Cy7-labeled probe.

Materials:

Anesthetized mouse

Sulfo-Cy7-labeled probe (e.g., antibody, nanoparticle)

Sterile, biocompatible vehicle (e.g., PBS)

In vivo imaging system with appropriate NIR filters

Procedure:

Animal Preparation:

Anesthetize the mouse using a suitable method (e.g., isoflurane inhalation or

intraperitoneal injection of an anesthetic agent).[15]

Probe Administration:

Dilute the Sulfo-Cy7-labeled probe in a sterile vehicle. A typical dose for a labeled antibody

is 1-2 nmol per mouse.[10]

Inject the probe, typically 100-200 µL, intravenously via the tail vein.[10]

Image Acquisition:

Acquire a baseline image before probe injection to assess autofluorescence.[10]

Place the anesthetized mouse in the imaging chamber.

Image the mice at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor

the biodistribution of the probe.[10][12]

Use an appropriate filter set for Sulfo-Cy7 (e.g., excitation ~745 nm, emission ~780 nm).

[10]
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Ex Vivo Imaging (Optional):

At the end of the experiment, euthanize the mouse and dissect major organs and tumors.

[12]

Image the dissected tissues to confirm the in vivo signal localization.

Data Analysis:

Quantify the fluorescence intensity in the region of interest (ROI) and in a background

region to determine the signal-to-background ratio.[2]
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Figure 3: In Vivo Imaging Experimental Workflow.

Signaling Pathway Visualization
While Sulfo-Cy7 itself does not target a specific signaling pathway, it is frequently used to label

molecules that do. For instance, a Sulfo-Cy7-labeled antibody against a cell surface receptor

can be used to visualize receptor internalization and trafficking upon ligand binding, which are

key events in many signaling cascades.

The diagram below illustrates a generalized workflow for using a Sulfo-Cy7 labeled antibody to

track a receptor involved in a signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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